1,4-Bis((phenylthio)methyl)piperazine
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Overview
Description
1,4-Bis((phenylthio)methyl)piperazine is an organic compound with the molecular formula C18H22N2S2. It is a derivative of piperazine, featuring two phenylthio groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((phenylthio)methyl)piperazine typically involves the reaction of piperazine with phenylthiomethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the phenylthiomethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include piperazine, phenylthiomethyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((phenylthio)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio groups, yielding piperazine derivatives.
Substitution: The phenylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine compounds.
Scientific Research Applications
1,4-Bis((phenylthio)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis((phenylthio)methyl)piperazine involves its interaction with specific molecular targets. The phenylthio groups can interact with biological macromolecules, leading to changes in their structure and function. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((methylthio)methyl)piperazine: Similar structure but with methylthio groups instead of phenylthio groups.
1,4-Bis((ethylthio)methyl)piperazine: Similar structure but with ethylthio groups instead of phenylthio groups.
1,4-Bis((benzylthio)methyl)piperazine: Similar structure but with benzylthio groups instead of phenylthio groups.
Uniqueness
1,4-Bis((phenylthio)methyl)piperazine is unique due to the presence of phenylthio groups, which impart distinct chemical properties and potential biological activities. The phenylthio groups can enhance the compound’s lipophilicity, making it more effective in interacting with biological membranes and macromolecules .
Properties
CAS No. |
6326-35-8 |
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Molecular Formula |
C18H22N2S2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1,4-bis(phenylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C18H22N2S2/c1-3-7-17(8-4-1)21-15-19-11-13-20(14-12-19)16-22-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
ZQPKZCABUCYMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CSC2=CC=CC=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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